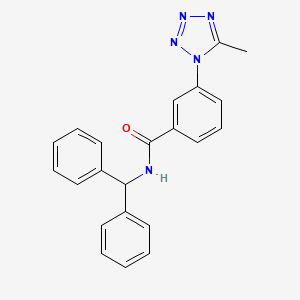

N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC14771187

Molecular Formula: C22H19N5O

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H19N5O |

|---|---|

| Molecular Weight | 369.4 g/mol |

| IUPAC Name | N-benzhydryl-3-(5-methyltetrazol-1-yl)benzamide |

| Standard InChI | InChI=1S/C22H19N5O/c1-16-24-25-26-27(16)20-14-8-13-19(15-20)22(28)23-21(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-15,21H,1H3,(H,23,28) |

| Standard InChI Key | RTHHGQWPWWATJO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN=NN1C2=CC=CC(=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound with a molecular formula of C22H19N5O and a molecular weight of 369.4 g/mol . This compound incorporates a benzamide backbone with a diphenylmethyl group and a 5-methyl-1H-tetrazol-1-yl moiety. The structure and properties of this compound suggest potential applications in pharmaceutical or chemical research, although specific uses are not well-documented in available literature.

Synthesis and Preparation

While specific synthesis methods for N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses. These processes typically include reactions such as amidation, alkylation, and tetrazole formation. For example, tetrazole rings can be formed through the reaction of nitriles with sodium azide in the presence of an acid catalyst.

Potential Applications

Although specific applications of N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide are not well-documented, compounds with similar structures have been explored in pharmaceutical research. Tetrazole-containing compounds are known for their potential biological activities, including antimicrobial and antiviral properties. The presence of a benzamide moiety also suggests potential applications in areas such as receptor modulation or enzyme inhibition, similar to other benzamide derivatives .

Research Findings and Challenges

Research on N-(diphenylmethyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is limited, and detailed studies on its biological activity, pharmacokinetics, or toxicology are not available. Challenges in studying this compound include the lack of comprehensive data on its synthesis, purification, and characterization. Further research is needed to explore its potential applications and to fully understand its chemical and biological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume